molecular formula C11H13N3O2 B1413677 3-(2-Pyrrolidin-1-ylpyrimidin-4-yl)acrylic acid CAS No. 2169866-27-5

3-(2-Pyrrolidin-1-ylpyrimidin-4-yl)acrylic acid

Cat. No. B1413677
CAS RN: 2169866-27-5
M. Wt: 219.24 g/mol
InChI Key: OBKKGPNXMYXVOA-ONEGZZNKSA-N
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Description

“3-(2-Pyrrolidin-1-ylpyrimidin-4-yl)acrylic acid” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound is of interest to medicinal chemists due to its potential for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as “3-(2-Pyrrolidin-1-ylpyrimidin-4-yl)acrylic acid”, can be achieved through various strategies. One approach involves ring construction from different cyclic or acyclic precursors, while another involves the functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “3-(2-Pyrrolidin-1-ylpyrimidin-4-yl)acrylic acid” is characterized by a pyrrolidine ring and a pyrimidine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The pyrrolidine ring in “3-(2-Pyrrolidin-1-ylpyrimidin-4-yl)acrylic acid” can undergo various chemical reactions. These reactions can lead to the formation of bioactive molecules with target selectivity .

Scientific Research Applications

Solar Cell Applications

One notable application of compounds similar to 3-(2-Pyrrolidin-1-ylpyrimidin-4-yl)acrylic acid is in dye-sensitized solar cells. A study investigated organic dyes with structures resembling this compound, where the electron donor and acceptor groups were pyrrolidine and cyano acrylic acid, respectively. These compounds showed potential as sensitizers for nanocrystalline TiO2 solar cells, with one variant achieving a solar-to-electrical energy conversion efficiency of 2.3% under simulated AM 1.5 irradiation (Qin et al., 2007).

Chemical Synthesis and Reactions

Another application is observed in chemical synthesis, where derivatives of this compound participate in cycloaddition reactions. For example, 3-Methylsulfanyl-2-arylazo-3-(pyrrolidin-1-yl)acrylonitriles, which are structurally related, undergo [3+2]-cycloaddition reactions to form novel compounds (Deryabina et al., 2006).

Materials Science

In the field of materials science, compounds structurally similar to 3-(2-Pyrrolidin-1-ylpyrimidin-4-yl)acrylic acid are used in the synthesis of novel materials. For instance, the study of pyridine–carboxylate ligands in CuI metallacycles revealed potential applications in the development of materials with unique properties like emission activities (Wu et al., 2015).

Pharmaceutical Research

While directly related studies on pharmaceutical applications of this exact compound are limited, structurally similar compounds have been synthesized for potential pharmaceutical applications. For instance, the synthesis of p-hydroxycinnamic acid derivatives and their interaction with bovine serum albumin suggests potential in drug design and delivery systems (Meng et al., 2012).

Safety and Hazards

The safety data sheet for acrylic acid, a component of “3-(2-Pyrrolidin-1-ylpyrimidin-4-yl)acrylic acid”, indicates that it is flammable and harmful if swallowed or inhaled. It is also toxic in contact with skin and causes severe skin burns and eye damage .

Future Directions

The future directions for “3-(2-Pyrrolidin-1-ylpyrimidin-4-yl)acrylic acid” could involve further exploration of its potential therapeutic applications, given the interest in pyrrolidine derivatives in drug discovery . Additionally, more research could be conducted to fully understand its mechanism of action and to optimize its synthesis process .

properties

IUPAC Name

(E)-3-(2-pyrrolidin-1-ylpyrimidin-4-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c15-10(16)4-3-9-5-6-12-11(13-9)14-7-1-2-8-14/h3-6H,1-2,7-8H2,(H,15,16)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKKGPNXMYXVOA-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=N2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C2=NC=CC(=N2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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